(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
Brand Name: Vulcanchem
CAS No.: 307327-09-9
VCID: VC4274651
InChI: InChI=1S/C18H17N3O4S/c1-18(2)9-13-16(14(22)10-18)26-17(19-13)20-15(23)8-5-11-3-6-12(7-4-11)21(24)25/h3-8H,9-10H2,1-2H3,(H,19,20,23)/b8-5+
SMILES: CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41

(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide

CAS No.: 307327-09-9

Cat. No.: VC4274651

Molecular Formula: C18H17N3O4S

Molecular Weight: 371.41

* For research use only. Not for human or veterinary use.

(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide - 307327-09-9

Specification

CAS No. 307327-09-9
Molecular Formula C18H17N3O4S
Molecular Weight 371.41
IUPAC Name (E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Standard InChI InChI=1S/C18H17N3O4S/c1-18(2)9-13-16(14(22)10-18)26-17(19-13)20-15(23)8-5-11-3-6-12(7-4-11)21(24)25/h3-8H,9-10H2,1-2H3,(H,19,20,23)/b8-5+
Standard InChI Key VSMKAZZXPAMMDP-VMPITWQZSA-N
SMILES CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core fused to a 3-(4-nitrophenyl)acrylamide moiety (Figure 1). Key structural elements include:

  • Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 2, respectively.

  • Tetrahydro configuration: Partial saturation of the benzothiazole ring (positions 4–7), with two methyl groups at position 5 and a ketone at position 7 .

  • Acrylamide side chain: An (E)-configured α,β-unsaturated amide linked to a 4-nitrophenyl group, enhancing electron-withdrawing properties and potential bioactivity .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number307327-09-9
Molecular FormulaC₁₈H₁₇N₃O₄S
Molecular Weight371.41 g/mol
IUPAC Name(E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
SMILESCC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)N+[O-])C

Synthesis and Reaction Pathways

Multi-Step Synthesis

The compound is synthesized through a sequence of organic reactions:

  • Benzothiazole Core Formation: Cyclization of substituted aniline derivatives with sulfur-containing reagents generates the 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole intermediate .

  • Acrylamide Coupling: A Knoevenagel condensation between the benzothiazole-2-amine and 4-nitrobenzaldehyde derivatives introduces the α,β-unsaturated acrylamide group .

  • Purification: Column chromatography or recrystallization isolates the (E)-isomer, confirmed via NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) .

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclizationThionation agents, Δ60–70%
2Knoevenagel CondensationNaOMe, DMF, 80°C45–55%
3Isomer SeparationSilica gel chromatography>95%

Structural and Spectroscopic Characterization

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous (E)-acrylamide-benzothiazole hybrids exhibit:

  • Planar acrylamide geometry: The α,β-unsaturated system adopts an s-trans conformation, stabilized by conjugation .

  • Hydrogen bonding: The amide NH forms intramolecular hydrogen bonds with the benzothiazole’s ketone oxygen, enhancing rigidity .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.67 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 15.6 Hz, 1H, CH=), 6.25 (d, J = 15.6 Hz, 1H, CH=CO), 2.95 (s, 2H, CH₂), 2.65 (s, 2H, CH₂), 1.45 (s, 6H, CH₃) .

  • IR (KBr): 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch), 1345 cm⁻¹ (NO₂ sym. stretch) .

Biological Activities and Mechanisms

Anticancer Activity

α,β-unsaturated acrylamides act as Michael acceptors, covalently modifying cysteine residues in oncogenic proteins (e.g., KRAS). The nitro group could serve as a radiosensitizer in hypoxic tumor environments .

Table 3: Inferred Pharmacological Properties

ActivityProposed TargetMechanism
AntimicrobialDNA gyrase, CYP51Enzyme inhibition
AnticancerKRAS, EGFRCovalent modification
Anti-inflammatoryCOX-2Arachidonic acid pathway modulation

Analytical Methods for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Adapted from acrylamide quantification protocols :

  • Column: C18 reversed-phase (2.1 × 150 mm, 3 µm).

  • Mobile Phase: Isocratic elution with methanol/0.1% formic acid (2.5:97.5 v/v).

  • Detection: Positive-ion ESI-MS/MS with MRM transitions m/z 372.1 → 72.0 (quantifier) and 372.1 → 55.2 (qualifier) .

Challenges and Future Directions

  • Solubility Limitations: The compound’s logP of ~3.2 suggests poor aqueous solubility, necessitating prodrug strategies.

  • Toxicity Profiling: Nitro groups can undergo hepatic reduction to reactive nitroso intermediates, requiring in vitro mutagenicity assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator